molecular formula C20H14ClF3N4OS B2721718 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 894024-01-2

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No. B2721718
CAS RN: 894024-01-2
M. Wt: 450.86
InChI Key: ICIQCMRCXIHTMM-UHFFFAOYSA-N
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Description

The compound is a derivative of triazole, a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms . Triazoles are versatile, biologically active compounds commonly used in various fields .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Triazoles are known to react similarly to azides due to the large number of nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and functional groups. Some general properties of triazoles include substantial isomerism and the ability to act as coordination compounds .

Scientific Research Applications

Antimicrobial and Anticancer Agents

  • Thiazolo[3,2-b][1,2,4]triazol derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. For instance, the study on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides highlighted their effectiveness against various cancer cell lines, showcasing the therapeutic potential of thiazolo[3,2-b][1,2,4]triazol derivatives in oncology (Ravinaik et al., 2021).

Corrosion Inhibitors

  • Research has also explored the use of thiazole derivatives as corrosion inhibitors for materials like oil-well tubular steel in harsh chemical environments, demonstrating the chemical’s utility in industrial applications (Yadav et al., 2015).

Supramolecular Gelators

  • N-(thiazol-2-yl)benzamide derivatives have been synthesized and assessed as new series of supramolecular gelators, highlighting the role of methyl functionality and S⋯O interaction in gelation behavior, which could have implications for material science and pharmaceutical formulation (Yadav & Ballabh, 2020).

Green Chemistry Synthesis

  • The ultrasound-promoted green synthesis of benzofuran substituted thiazolo[3,2-b][1,2,4]triazoles represents an eco-friendly approach to chemical synthesis, showcasing the importance of sustainable methods in developing potentially bioactive compounds (Kumar & Sharma, 2017).

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information. Many triazoles have antifungal effects, but the exact mechanism would depend on the other functional groups present in the molecule .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Triazoles have a wide range of applications, including in materials, agricultural chemicals, pharmaceuticals, photoactive chemicals, and dyes .

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N4OS/c21-15-7-3-12(4-8-15)17-26-19-28(27-17)16(11-30-19)9-10-25-18(29)13-1-5-14(6-2-13)20(22,23)24/h1-8,11H,9-10H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIQCMRCXIHTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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